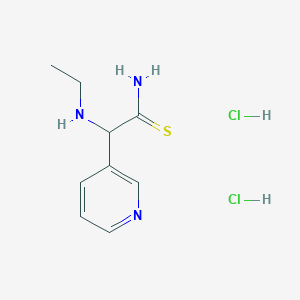

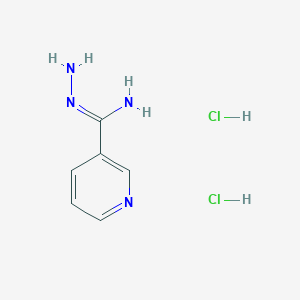

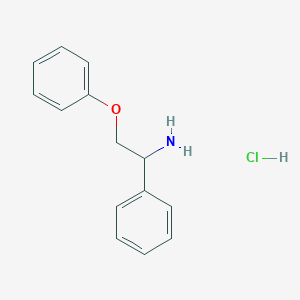

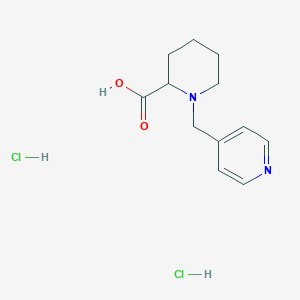

![molecular formula C20H25N3O2 B1523031 2-[4-(4-ヒドロキシフェニル)ピペラジン-1-イル]-N,N-ジメチル-2-フェニルアセトアミド CAS No. 1214022-77-1](/img/structure/B1523031.png)

2-[4-(4-ヒドロキシフェニル)ピペラジン-1-イル]-N,N-ジメチル-2-フェニルアセトアミド

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用

α1アドレナリン受容体拮抗作用

2-[4-(4-ヒドロキシフェニル)ピペラジン-1-イル]-N,N-ジメチル-2-フェニルアセトアミドに類似した、アリールピペラジン誘導体は、α1アドレナリン受容体拮抗薬としての可能性について研究されています 。これらの受容体は、さまざまな生理学的プロセスに重要な役割を果たしており、その調節は、以下のような疾患の治療に役立ちます。

神経変性疾患の治療

α1アドレナリン受容体は、神経変性疾患にも関与しています。 これらの受容体の調節は、アルツハイマー病(AD)のような疾患の治療に役立ちます。アルツハイマー病とα1アドレナリン受容体の関係が観察されています 。

精神疾患の管理

α1アドレナリン受容体は、中枢神経系において重要な役割を果たしているため、これらの受容体を標的とした化合物は、精神疾患の管理に役立ちます。 治療アプローチには、これらの受容体の活性化または阻害が含まれ、これは望ましい結果によって異なります 。

医薬品合成中間体

2-[4-(4-ヒドロキシフェニル)ピペラジン-1-イル]-N,N-ジメチル-2-フェニルアセトアミドのような化合物は、さまざまな医薬品の合成の中間体として役立ちます。 これらの化合物は、薬理活性のために特定の構造的特徴を必要とする薬物の製造において価値があります 。

がん治療のためのPAK4阻害

アリールピペラジンに関連する構造を持つ化合物など、一連の新規化合物が、p21活性化キナーゼ4(PAK4)の阻害剤として評価されています 。PAK4は、がん治療における重要な標的であり、その阻害は、新しい抗がん剤の開発につながります。

Gタンパク質共役受容体(GPCR)のリガンド

アリールピペラジン系化合物は、さまざまなGPCRの配位子として研究されています。GPCRは、創薬において最もよく研究されている標的の一つです。 これらの受容体は、多くの生理学的プロセスに関与しており、その調節は、さまざまな疾患の治療に重要です 。

将来の方向性

生化学分析

Biochemical Properties

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity, reducing melanin production . Additionally, it interacts with proteins like carbonic anhydrase, showing inhibitory effects that could be useful in treating conditions like glaucoma . These interactions are primarily competitive, where the compound binds to the active sites of these enzymes, preventing their normal substrates from binding.

Cellular Effects

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects various cell types and cellular processes. In melanocytes, it reduces melanin production by inhibiting tyrosinase activity . In other cell types, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also modulate cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, preventing substrate access and subsequent enzymatic reactions . This inhibition can lead to decreased melanin production in melanocytes. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in cellular responses and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of tyrosinase activity and consistent modulation of gene expression . Its stability and activity may decrease with prolonged exposure to light or extreme pH conditions.

Dosage Effects in Animal Models

The effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound can also affect the levels of reactive oxygen species and other metabolites involved in oxidative stress responses. These interactions can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.

Transport and Distribution

Within cells and tissues, 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can be influenced by factors such as its lipophilicity and affinity for certain cellular components.

Subcellular Localization

The subcellular localization of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the cytoplasm can influence cytosolic enzymes and metabolic pathways, while its localization in the nucleus can affect gene expression and transcriptional regulation.

特性

IUPAC Name |

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBLWKBIMHNYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

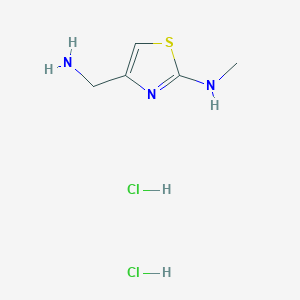

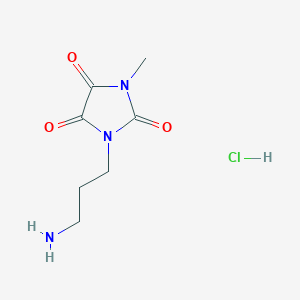

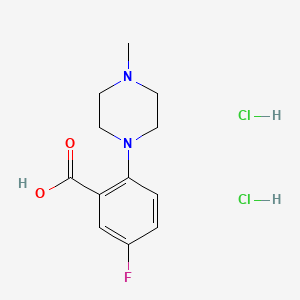

![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)